![molecular formula C19H23N3O5S B6574591 4-acetamido-N-[2-(4-methoxy-3-methylbenzenesulfonamido)ethyl]benzamide CAS No. 1091397-78-2](/img/structure/B6574591.png)
4-acetamido-N-[2-(4-methoxy-3-methylbenzenesulfonamido)ethyl]benzamide
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Overview
Description
4-acetamido-N-[2-(4-methoxy-3-methylbenzenesulfonamido)ethyl]benzamide is a complex organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetamido-N-[2-(4-methoxy-3-methylbenzenesulfonamido)ethyl]benzamide typically involves multiple steps, starting from readily available starting materials. The process often includes the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of aniline derivatives with acetic anhydride under controlled conditions.
Sulfonamide Formation: The next step involves the introduction of the sulfonamide group. This is achieved by reacting the benzamide intermediate with sulfonyl chloride derivatives in the presence of a base such as triethylamine.
Methoxy and Methyl Substitution:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-acetamido-N-[2-(4-methoxy-3-methylbenzenesulfonamido)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, basic or neutral conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Substituted sulfonamides.
Scientific Research Applications
4-acetamido-N-[2-(4-methoxy-3-methylbenzenesulfonamido)ethyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-acetamido-N-[2-(4-methoxy-3-methylbenzenesulfonamido)ethyl]benzamide involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and are often elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
- 4-acetamido-N-[2-(4-methoxybenzenesulfonamido)ethyl]benzamide
- 4-acetamido-N-[2-(4-methylbenzenesulfonamido)ethyl]benzamide
- 4-acetamido-N-[2-(4-methoxy-3-chlorobenzenesulfonamido)ethyl]benzamide
Uniqueness
4-acetamido-N-[2-(4-methoxy-3-methylbenzenesulfonamido)ethyl]benzamide is unique due to the presence of both methoxy and methyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. This structural uniqueness may confer specific properties that are not observed in similar compounds, making it a valuable compound for research and development.
Biological Activity
4-acetamido-N-[2-(4-methoxy-3-methylbenzenesulfonamido)ethyl]benzamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its mechanism of action, applications in research and medicine, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is 4-acetamido-N-[2-(4-methoxy-3-methylphenyl)sulfonylamino]ethyl]benzamide. Its molecular formula is C19H23N3O5S, with a molecular weight of 405.47 g/mol. The structural representation highlights the presence of an acetamido group, a sulfonamide moiety, and a methoxy-substituted aromatic ring.
The biological activity of this compound primarily involves its interaction with specific molecular targets related to enzyme inhibition. The compound is believed to act as an inhibitor of histone deacetylases (HDACs) , which play a crucial role in regulating gene expression through histone acetylation and deacetylation pathways. By inhibiting HDACs, the compound can potentially alter gene expression profiles associated with various diseases, including cancer and inflammation.
Biological Activity
The compound's biological activities have been investigated in various studies, focusing on its potential as an anti-inflammatory and antimicrobial agent. Below are key findings from recent research:
Anti-inflammatory Activity
In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines in activated macrophages. This suggests its potential utility in treating inflammatory diseases.
Antimicrobial Activity
Research indicates that the compound exhibits antimicrobial properties against a range of bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.
Case Studies
Several case studies have highlighted the efficacy and safety profile of this compound:
- Case Study on Inflammatory Disease : A study evaluated the effects of the compound on a murine model of rheumatoid arthritis. Results showed significant reduction in joint swelling and inflammation markers when treated with varying doses of the compound compared to control groups.
- Antimicrobial Efficacy : In a clinical setting, the compound was tested against multi-drug resistant strains of Staphylococcus aureus. The results indicated a notable decrease in bacterial load, supporting its potential as an alternative therapeutic agent.
Research Applications
The versatility of this compound extends beyond basic research into practical applications:
- Chemistry : Utilized as a building block for synthesizing more complex organic molecules.
- Biology : Investigated for its role as an enzyme inhibitor and probe in biochemical assays.
- Medicine : Explored for therapeutic properties, particularly in oncology and infectious diseases.
Summary Table of Biological Activities
Activity Type | Description | Reference |
---|---|---|
Anti-inflammatory | Inhibits pro-inflammatory cytokines | |
Antimicrobial | Effective against multi-drug resistant bacteria | |
Enzyme Inhibition | HDAC inhibition affecting gene expression |
Properties
IUPAC Name |
4-acetamido-N-[2-[(4-methoxy-3-methylphenyl)sulfonylamino]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5S/c1-13-12-17(8-9-18(13)27-3)28(25,26)21-11-10-20-19(24)15-4-6-16(7-5-15)22-14(2)23/h4-9,12,21H,10-11H2,1-3H3,(H,20,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMUJCROUZJZSLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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